DL-serine hydrazide Hydrochloride

Description

The exact mass of the compound 2-Amino-3-hydroxypropanehydrazide hydrochloride is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

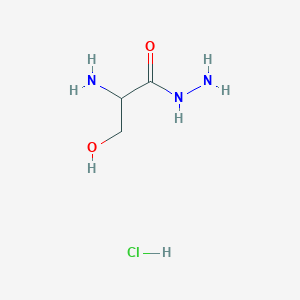

Structure

3D Structure of Parent

Properties

IUPAC Name |

2-amino-3-hydroxypropanehydrazide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H9N3O2.ClH/c4-2(1-7)3(8)6-5;/h2,7H,1,4-5H2,(H,6,8);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JNWGUZKRVDKZBI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(=O)NN)N)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H10ClN3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60971222 | |

| Record name | 2-Amino-3-hydroxypropanehydrazonic acid--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60971222 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

155.58 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

55819-71-1, 25317-90-2 | |

| Record name | Serine, hydrazide, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=55819-71-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Serine, hydrazide, hydrochloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=25317-90-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | DL-Serinohydrazide hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025317902 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | DL-Serine hydrazide hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0055819711 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Amino-3-hydroxypropanehydrazonic acid--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60971222 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | DL-serinohydrazide monohydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.054.382 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DL-serinohydrazide hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.042.558 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DL-SERINE HYDRAZIDE HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/N2RG2WDD8S | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

The Role of DL-Serine Hydrazide Hydrochloride in Pharmaceutical Synthesis: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Abstract

DL-Serine hydrazide hydrochloride is a chemical compound primarily utilized as a key intermediate in the synthesis of pharmaceutical agents, most notably Benserazide. While its role as a synthetic building block is well-established, there is currently no substantial scientific evidence to suggest a direct mechanism of action for this compound as a biologically active molecule, such as an enzyme inhibitor. This technical guide will provide a comprehensive overview of its established application in pharmaceutical synthesis and briefly touch upon the biological context of serine racemase, an enzyme often associated with serine derivatives, to clarify the distinction.

Chemical Properties and Synthetic Utility

This compound is the hydrochloride salt of the hydrazide derivative of the amino acid DL-serine. The "DL" designation indicates that it is a racemic mixture, containing both D- and L-enantiomers.[1] Its chemical structure, featuring a reactive hydrazide group, makes it a valuable precursor in various chemical reactions.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 55819-71-1 | [2] |

| Molecular Formula | C3H10ClN3O2 | [][4] |

| Molecular Weight | 155.58 g/mol | [][4] |

| IUPAC Name | 2-amino-3-hydroxypropanehydrazide;hydrochloride | [4] |

| Physical Form | Solid | |

| Primary Application | Reagent in the preparation of Benserazide hydrochloride | [][5][6] |

The primary and most well-documented application of this compound is its use as a starting material in the synthesis of Benserazide.[][5][6] Benserazide is a peripherally-acting aromatic L-amino acid decarboxylase (AADC) inhibitor, which is co-administered with L-DOPA to treat Parkinson's disease. Benserazide itself does not cross the blood-brain barrier, and its mechanism of action is to prevent the conversion of L-DOPA to dopamine in the peripheral circulation, thereby increasing the amount of L-DOPA that reaches the brain.

The Context of Serine Racemase and D-Serine

The connection between serine derivatives and neuroscience often leads to the topic of serine racemase. This enzyme catalyzes the conversion of L-serine to D-serine, an important neuromodulator.[7][8] D-serine acts as a co-agonist at the glycine site of N-methyl-D-aspartate (NMDA) receptors, which are crucial for synaptic plasticity, learning, and memory.[7][9]

Over-activation of NMDA receptors can lead to excitotoxicity, a process implicated in various neurodegenerative disorders.[7] Consequently, the inhibition of serine racemase to reduce D-serine levels has been explored as a potential therapeutic strategy for conditions associated with excessive NMDA receptor activity.[7]

It is crucial to emphasize that while the biochemistry of serine racemase and the therapeutic potential of its inhibitors are active areas of research, the available scientific literature does not identify this compound as an inhibitor of this enzyme. Its established role remains in the realm of synthetic chemistry.

Experimental Protocols: Synthesis of Benserazide from this compound

While specific, proprietary industrial synthesis protocols are not publicly available, a general synthetic route for Benserazide from this compound can be outlined based on fundamental organic chemistry principles. This typically involves the condensation of DL-serine hydrazide with a trihydroxybenzaldehyde derivative.

General Workflow for Benserazide Synthesis:

Caption: A simplified workflow illustrating the synthesis of Benserazide.

Conclusion

References

- 1. This compound | 25317-90-2 | Benchchem [benchchem.com]

- 2. scbt.com [scbt.com]

- 4. This compound | C3H10ClN3O2 | CID 6453264 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. This compound | 55819-71-1 [chemicalbook.com]

- 6. theclinivex.com [theclinivex.com]

- 7. A novel serine racemase inhibitor suppresses neuronal over-activation in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Serine racemase - Wikipedia [en.wikipedia.org]

- 9. Frontiers | D-Serine and Serine Racemase Are Associated with PSD-95 and Glutamatergic Synapse Stability [frontiersin.org]

Predicted ¹H NMR Spectrum of DL-Serine Hydrazide Hydrochloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed prediction of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of DL-serine hydrazide hydrochloride. The analysis is presented for two common NMR solvents, Deuterium Oxide (D₂O) and Dimethyl Sulfoxide-d₆ (DMSO-d₆), to accommodate different experimental conditions and provide a comprehensive understanding of the molecule's spectral characteristics. This document is intended to assist researchers in the identification, characterization, and quality control of this compound.

Chemical Structure and Proton Environment

This compound possesses a chiral center at the alpha-carbon (Cα), leading to a racemic mixture. The structure features a protonated primary amine (-NH₃⁺), a hydroxymethyl side chain (-CH₂OH), and a hydrazide functional group (-CONHNH₂). The proton environments that give rise to distinct signals in the ¹H NMR spectrum are:

-

α-H: The proton attached to the alpha-carbon.

-

β-H: The two diastereotopic protons on the beta-carbon.

-

-OH: The hydroxyl proton.

-

-NH₃⁺: The three protons of the ammonium group.

-

-NH-NH₂: The three protons of the hydrazide group.

The predicted chemical shifts (δ) in parts per million (ppm), multiplicities, and coupling constants (J) in Hertz (Hz) are summarized in the following tables.

Predicted ¹H NMR Data

In Deuterium Oxide (D₂O)

In D₂O, labile protons (-OH, -NH₃⁺, and -NHNH₂) will exchange with deuterium and are generally not observed in the spectrum. The residual H₂O peak (HOD) typically appears around 4.79 ppm.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

| β-Hₐ | ~3.90 | Doublet of doublets (dd) | J(βₐ, β♭) ≈ 12.3, J(βₐ, α) ≈ 3.8 |

| β-H♭ | ~3.86 | Doublet of doublets (dd) | J(β♭, βₐ) ≈ 12.3, J(β♭, α) ≈ 5.8 |

| α-H | ~3.76 | Doublet of doublets (dd) | J(α, β♭) ≈ 5.8, J(α, βₐ) ≈ 3.8 |

Note: The assignments for β-Hₐ and β-H♭ are interchangeable. The chemical shifts are based on reported data for L-serine in D₂O and may be slightly shifted due to the presence of the hydrazide and hydrochloride moieties.[1]

In Dimethyl Sulfoxide-d₆ (DMSO-d₆)

In the aprotic solvent DMSO-d₆, labile protons do not exchange rapidly and are therefore observable, often displaying coupling to neighboring protons.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

| -NHNH₂ | 4.0 - 5.0 | Broad singlet | - |

| -CONHNH ₂ | 8.0 - 9.5 | Broad singlet | - |

| -NH₃⁺ | 8.0 - 9.0 | Broad singlet | - |

| -OH | 4.5 - 5.5 | Triplet (t) | J(OH, β) ≈ 5-6 |

| β-H | ~3.7 | Multiplet (m) | - |

| α-H | ~3.5 | Multiplet (m) | - |

Note: The chemical shifts of labile protons (-OH, -NH₃⁺, -NHNH₂) can be highly variable and depend on concentration, temperature, and residual water content. The multiplicity of the β-H and α-H signals will be complex due to coupling with each other and potentially with the -OH and -NH₃⁺ protons, respectively. Broadening of the -NH₃⁺ and -NHNH₂ signals is expected.

Experimental Protocols

Sample Preparation

-

For D₂O: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of D₂O (99.9 atom % D). Vortex the sample until the solid is fully dissolved. Transfer the solution to a 5 mm NMR tube.

-

For DMSO-d₆: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of DMSO-d₆ (99.9 atom % D). Gentle warming may be required to aid dissolution. Vortex the sample and transfer the solution to a 5 mm NMR tube.

NMR Data Acquisition

-

Instrument: A high-resolution NMR spectrometer (e.g., 400 MHz or higher) equipped with a 5 mm probe.

-

Solvent: D₂O or DMSO-d₆.

-

Reference: The residual solvent peak can be used for referencing (HOD at ~4.79 ppm in D₂O, DMSO-d₅ at 2.50 ppm). Alternatively, an internal standard such as DSS or TSP can be used.

-

Acquisition Parameters (Typical):

-

Pulse Program: A standard 1D proton experiment (e.g., 'zg30').

-

Number of Scans: 16 to 64, depending on the sample concentration.

-

Relaxation Delay: 1-5 seconds.

-

Acquisition Time: 2-4 seconds.

-

Spectral Width: A range of approximately 12-16 ppm is sufficient.

-

-

Processing: Apply a Fourier transform to the acquired Free Induction Decay (FID). Phase and baseline correct the resulting spectrum. Integrate the signals to determine the relative proton ratios.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the logical relationships in the predicted ¹H NMR spectrum and a typical experimental workflow.

Caption: Predicted coupling interactions in DMSO-d₆.

Caption: A typical workflow for ¹H NMR analysis.

References

Mass Spectrometry Analysis of DL-Serine Hydrazide Hydrochloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mass spectrometry analysis of DL-serine hydrazide hydrochloride. It is intended for researchers, scientists, and drug development professionals who are working with this compound, particularly in the context of pharmaceutical analysis where it is a known impurity of the drug Benserazide. This guide covers the fundamental physicochemical properties, expected mass spectrometric behavior, a representative analytical workflow, and a detailed, generalized experimental protocol for its quantification.

Physicochemical Properties and Mass Spectrometry Data

This compound is a chiral molecule with the chemical formula C₃H₁₀ClN₃O₂. The following table summarizes its key properties relevant to mass spectrometry.

| Property | Value | Reference |

| Chemical Name | (2RS)-2-Amino-3-hydroxypropanohydrazide hydrochloride | |

| Synonyms | Benserazide Impurity A, DL-Serinohydrazide monohydrochloride | [1] |

| Molecular Weight (as hydrochloride salt) | 155.58 g/mol | |

| Molecular Weight (free base) | 119.12 g/mol | [2] |

| Exact Mass (monoisotopic, as hydrochloride salt) | 155.0462 Da | [3] |

| Protonated Molecular Ion (free base) [M+H]⁺ (m/z) | ~120.1 Da | [2] |

| Predicted Exact Mass of Protonated Molecule (C₃H₁₀N₃O₂⁺) | 120.0773 Da | [2] |

Analytical Workflow: From Synthesis to Analysis

This compound is a key intermediate in the synthesis of Benserazide, a peripheral decarboxylase inhibitor used in the treatment of Parkinson's disease.[4] Understanding this synthesis pathway is crucial for identifying potential impurities and developing appropriate analytical methods.

Experimental Protocol: LC-MS/MS for Quantification

The following is a generalized experimental protocol for the quantitative analysis of this compound in a pharmaceutical preparation using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). This protocol is based on methods used for the analysis of related compounds and impurities.[5][6]

Sample Preparation

-

Standard Stock Solution: Accurately weigh and dissolve this compound reference standard in a suitable solvent (e.g., methanol or water) to prepare a stock solution of known concentration.

-

Working Standard Solutions: Prepare a series of working standard solutions by serial dilution of the stock solution with the mobile phase.

-

Sample Preparation: For a drug product containing Benserazide, dissolve a known amount of the formulation in the mobile phase to achieve a target concentration of the active pharmaceutical ingredient (API). Further dilution may be necessary to bring the concentration of this compound within the calibration range. For plasma samples, a protein precipitation step with an organic solvent like acetonitrile or methanol is typically required.[7]

Liquid Chromatography

| Parameter | Recommended Conditions |

| Column | C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm) |

| Mobile Phase A | 0.1% Formic acid in Water |

| Mobile Phase B | 0.1% Formic acid in Acetonitrile or Methanol |

| Gradient | Optimized for separation from Benserazide and other impurities. A typical gradient might start with a low percentage of Mobile Phase B, increasing linearly over several minutes. |

| Flow Rate | 0.5 - 1.0 mL/min |

| Column Temperature | 25 - 40 °C |

| Injection Volume | 5 - 20 µL |

Mass Spectrometry

| Parameter | Recommended Settings |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Scan Type | Multiple Reaction Monitoring (MRM) |

| Precursor Ion (Q1) | m/z 120.1 (for the free base) |

| Product Ions (Q3) | To be determined by direct infusion of a standard solution. Likely fragments would result from neutral losses of H₂O and NH₃. |

| Collision Energy (CE) | Optimized for each MRM transition to maximize signal intensity. |

| Capillary Voltage | 3 - 5 kV |

| Source Temperature | 120 - 150 °C |

| Desolvation Temperature | 350 - 500 °C |

| Nebulizer Gas | Nitrogen |

Data Presentation: Quantitative Analysis

The quantitative data obtained from the LC-MS/MS analysis should be presented in a clear and structured format. The following tables are examples of how to summarize the key analytical parameters.

Table 1: MRM Transitions and Optimized Parameters

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Collision Energy (eV) |

| DL-Serine Hydrazide | 120.1 | Fragment 1 | 100 | Optimized Value |

| DL-Serine Hydrazide | 120.1 | Fragment 2 | 100 | Optimized Value |

| Benserazide (API) | Precursor m/z | Fragment m/z | 100 | Optimized Value |

| Internal Standard | Precursor m/z | Fragment m/z | 100 | Optimized Value |

Note: Specific fragment ions and collision energies need to be experimentally determined.

Table 2: Method Validation Summary

| Parameter | Result |

| Linearity Range (µg/mL) | e.g., 0.01 - 1.0 |

| Correlation Coefficient (r²) | > 0.99 |

| Limit of Detection (LOD) (µg/mL) | Determined Value |

| Limit of Quantification (LOQ) (µg/mL) | Determined Value |

| Precision (%RSD) | < 15% |

| Accuracy (% Recovery) | 85 - 115% |

| Retention Time (min) | Observed Value |

Conclusion

The mass spectrometric analysis of this compound, a critical impurity in Benserazide, requires a robust and sensitive analytical method. While publicly available mass spectral data is limited, this guide provides a framework for developing and validating an LC-MS/MS method for its quantification. By understanding its physicochemical properties and its role in the synthesis of Benserazide, researchers can effectively control for this impurity, ensuring the quality and safety of the final drug product. The use of high-resolution mass spectrometry is recommended for definitive structural confirmation of fragment ions.

References

- 1. mail.ijramr.com [mail.ijramr.com]

- 2. This compound | 25317-90-2 | Benchchem [benchchem.com]

- 3. Benserazide | C10H15N3O5 | CID 2327 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. veeprho.com [veeprho.com]

- 6. CN111812227A - Method for analyzing benserazide impurity A in poly-barserazide compound preparation - Google Patents [patents.google.com]

- 7. researchgate.net [researchgate.net]

Solubility Profile of DL-Serine Hydrazide Hydrochloride in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

DL-Serine hydrazide hydrochloride is a versatile chemical intermediate, notably used in the synthesis of pharmaceuticals such as Benserazide, a drug for Parkinson's disease. Understanding its solubility in various organic solvents is critical for its application in synthesis, purification, and formulation development. This technical guide provides a summary of the available solubility information for this compound, outlines a general experimental protocol for its solubility determination, and illustrates key related workflows and principles. It is important to note that while qualitative solubility data is available, specific quantitative data (e.g., in g/L or mol/L) is not extensively reported in publicly accessible literature.

Introduction to this compound

This compound (CAS No: 55819-71-1) is the hydrochloride salt of DL-serine hydrazide. Structurally, it combines the features of an amino acid (DL-serine) and a highly reactive hydrazide group. This bifunctionality makes it a valuable building block in medicinal chemistry and organic synthesis.[1] The presence of a primary amine, a hydroxyl group, and a hydrazide moiety, along with its ionic salt form, dictates its physicochemical properties, including its solubility profile. The compound is typically a white crystalline powder.[2]

Qualitative Solubility Data

| Solvent | Qualitative Solubility | Reference |

| Water | Highly Soluble | [2] |

| Methanol | Highly Soluble | [2] |

| Ethanol | Highly Soluble | [2] |

| Dimethyl Sulfoxide (DMSO) | Soluble | [3] |

| Chloroform | Soluble | [3] |

| Dichloromethane | Soluble | [3] |

This table reflects descriptive accounts of solubility and should be used as a preliminary guide. For precise applications, experimental determination is strongly recommended.

Factors Influencing Solubility

The solubility of this compound is governed by several interrelated factors pertaining to both the solute and the solvent. As a polar, ionic organic compound, its solubility behavior is a complex interplay of these properties.

Figure 1. Key factors affecting the solubility of this compound.

Experimental Protocol: Thermodynamic Solubility Determination

While high-throughput kinetic solubility methods exist, the "shake-flask" method remains the gold standard for determining thermodynamic (equilibrium) solubility. The following is a generalized protocol that can be adapted for determining the solubility of this compound in various organic solvents.

Principle

An excess amount of the solid compound is agitated in the solvent of interest at a constant temperature for a sufficient period to allow the system to reach equilibrium. The saturated supernatant is then separated from the undissolved solid and its concentration is measured.

Materials and Equipment

-

This compound

-

Organic solvents (e.g., methanol, ethanol, DMSO, etc.), analytical grade

-

Vials with screw caps (e.g., 4 mL glass vials)

-

Thermostatic shaker or incubator with orbital shaker

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm PTFE for organic solvents)

-

Analytical balance

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or another quantitative analytical instrument.

Procedure

-

Preparation: Add an excess amount of this compound to a pre-weighed vial. The amount should be sufficient to ensure that undissolved solid remains at the end of the experiment.

-

Solvent Addition: Add a known volume (e.g., 2.0 mL) of the selected organic solvent to the vial.

-

Equilibration: Seal the vial tightly and place it in a thermostatic shaker set to a constant temperature (e.g., 25 °C). Agitate the suspension for a predetermined period (typically 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: After equilibration, allow the vials to stand at the same temperature to let the solid settle. To ensure complete separation of the undissolved solid, centrifuge the vials at a high speed (e.g., 10,000 rpm for 15 minutes).

-

Sample Collection: Carefully withdraw an aliquot of the clear supernatant. To remove any remaining microscopic particles, immediately filter the aliquot using a syringe filter into a clean analysis vial.

-

Dilution: Dilute the filtered supernatant with a suitable solvent (often the mobile phase for HPLC) to a concentration that falls within the linear range of the analytical method's calibration curve.

-

Quantification: Analyze the diluted sample using a validated analytical method, such as HPLC, to determine the concentration of the dissolved compound.

-

Calculation: Calculate the solubility by taking into account the dilution factor. The result is typically expressed in mg/mL or mol/L.

Related Experimental Workflow: Synthesis

This compound is a key intermediate in the synthesis of benserazide. Understanding its synthesis provides context for its handling and purification, where solubility is a key parameter.

References

An In-depth Technical Guide to the Stability and Storage of DL-Serine Hydrazide Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability and recommended storage conditions for DL-serine hydrazide hydrochloride. As a crucial intermediate in pharmaceutical synthesis and a known impurity in drug products such as Benserazide (where it is designated as Benserazide Impurity A), understanding its stability profile is critical for ensuring the quality, safety, and efficacy of final drug products. This document synthesizes available data on its stability under various conditions, outlines methodologies for its analysis, and provides guidance on its proper storage and handling.

Core Stability Profile

This compound is a white to off-white crystalline solid. While some sources describe it as a highly stable compound not significantly affected by light or air, it is crucial to recognize its identity as Benserazide Impurity A.[1] The stability of the parent drug, benserazide, is well-documented to be sensitive to light, humidity, and varying pH conditions, which suggests that this compound may also be susceptible to degradation under similar stress conditions.[2][3] The hydrazide functional group, in general, is known to be susceptible to hydrolysis and oxidation.[4]

General Recommendations for Handling and Storage

To maintain the integrity of this compound, the following storage and handling precautions are recommended based on safety data sheets and product information:

-

Temperature: Store in a cool, dry area. Some sources specify refrigeration at 2-8°C.

-

Atmosphere: An inert atmosphere is recommended for storage.

-

Light: Protect from light.

-

Moisture: Keep containers tightly sealed to protect from moisture.

-

Incompatibilities: Store away from strong oxidizing agents.

Quantitative Stability Data

While specific quantitative forced degradation studies on isolated this compound are not extensively published, valuable insights can be drawn from stability studies of benserazide that monitor its impurities. The following table summarizes the known thermal properties and provides a framework for understanding its stability.

| Parameter | Condition | Observation | Reference(s) |

| Thermal Stability | Thermogravimetric Analysis (TGA) | Decomposition observed above 200°C | |

| Melting Point | >183°C with decomposition | [5] | |

| Hydrolytic Stability | General for Hydrazides | Increasingly stable as pH approaches neutrality | [6] |

| Benserazide Forced Degradation (Alkali) | Benserazide shows 6% degradation in 0.1 N NaOH | [7] | |

| Oxidative Stability | Benserazide Forced Degradation (Oxidative) | Benserazide shows 11.4% degradation in 30% H2O2 | [7] |

| Acid Stability | Benserazide Forced Degradation (Acid) | Benserazide is not degraded in 0.1 N HCl | [7] |

Potential Degradation Pathways

The chemical structure of this compound, featuring a hydrazide and a primary alcohol functional group, suggests potential degradation pathways under stress conditions.

-

Hydrolysis: The hydrazide bond is susceptible to cleavage in the presence of water, particularly under acidic or basic conditions, which would yield serine and hydrazine. Studies on similar hydrazide-containing compounds confirm that the rate of hydrolysis is pH-dependent.[6]

-

Oxidation: The hydrazide moiety can be oxidized. The presence of a primary alcohol also presents a potential site for oxidation.

Below is a diagram illustrating a potential hydrolytic degradation pathway for this compound.

Caption: Potential hydrolytic degradation pathway of this compound.

Experimental Protocols for Stability Assessment

A stability-indicating analytical method is crucial for accurately assessing the stability of this compound and separating it from potential degradants. Based on validated methods for benserazide and its impurities, a Reverse Phase High-Performance Liquid Chromatography (RP-HPLC) method is recommended.[7][8][9]

Proposed Stability-Indicating RP-HPLC Method

-

Column: C18 column (e.g., Zorbax SB C18, 4.6 × 250 mm, 5 µm).[8]

-

Mobile Phase: A gradient or isocratic elution using a mixture of an aqueous buffer (e.g., phosphate buffer at a controlled pH) and an organic modifier like acetonitrile or methanol.[7]

-

Autosampler Temperature: Refrigerated (e.g., 5°C) to prevent degradation of samples during analysis.[8]

Forced Degradation Study Protocol

To comprehensively evaluate the stability of this compound, a forced degradation study should be conducted. The following workflow is recommended:

Caption: A general workflow for conducting forced degradation studies.

Summary of Recommended Storage Conditions

For ease of reference, the following table summarizes the recommended storage conditions for this compound.

| Condition | Recommendation | Rationale |

| Temperature | Store in a cool, dry place. Refrigeration (2-8°C) is advisable for long-term storage. | To minimize thermal degradation. |

| Light Exposure | Store in light-resistant containers. | Benserazide, the parent compound, is known to be light-sensitive. |

| Humidity | Keep container tightly sealed. | To prevent hydrolysis, as hydrazides can be moisture-sensitive. |

| Atmosphere | Store under an inert atmosphere (e.g., nitrogen or argon). | To prevent oxidation. |

| Incompatibilities | Store away from strong oxidizing agents and strong acids/bases. | To prevent chemical reactions that could lead to degradation. |

By adhering to these storage and handling guidelines and employing robust analytical methods for stability testing, researchers and drug development professionals can ensure the quality and integrity of this compound for its intended applications.

References

- 1. nbinno.com [nbinno.com]

- 2. pharmaexcipients.com [pharmaexcipients.com]

- 3. CN112741808A - Method for improving stability of oral solid composition containing benserazide hydrochloride - Google Patents [patents.google.com]

- 4. synthinkchemicals.com [synthinkchemicals.com]

- 5. veeprho.com [veeprho.com]

- 6. Method for analyzing benserazide impurity A in levodopa and benserazide hydrochloride compound preparation - Eureka | Patsnap [eureka.patsnap.com]

- 7. sphinxsai.com [sphinxsai.com]

- 8. Development, Validation, and Quantification of Organic Impurities with Mass Balance in the Levodopa and Benserazide Hydrochloride Pharmaceutical Dosage Form - ProQuest [proquest.com]

- 9. Development, Validation, and Quantification of Organic Impurities with Mass Balance in the Levodopa and Benserazide Hydrochloride Pharmaceutical Dosage Form | CoLab [colab.ws]

An In-depth Technical Guide to the Reactivity of the Hydrazide Group in Serine Derivatives

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical reactivity of the hydrazide functional group incorporated into serine derivatives. Serine hydrazides are versatile bifunctional molecules that combine the structural features of the amino acid serine with the nucleophilic reactivity of a hydrazide moiety. This unique combination makes them valuable building blocks in organic synthesis, medicinal chemistry, and bioconjugation. This document details their synthesis, key reactions, and applications, with a focus on quantitative data and detailed experimental protocols.

Synthesis of Serine Hydrazides

The most common method for the synthesis of serine hydrazides, particularly DL-serine hydrazide hydrochloride, is a two-step process commencing from the corresponding amino acid.[1] This pathway involves an initial esterification of the carboxylic acid group of serine, followed by hydrazinolysis of the resulting ester.[1]

General Synthesis Pathway

The overall synthetic scheme can be summarized as follows:

-

Esterification: DL-serine is reacted with an alcohol, typically methanol, in the presence of an acid catalyst such as thionyl chloride (SOCl₂) to form the corresponding methyl ester hydrochloride.[2][3]

-

Hydrazinolysis: The serine methyl ester is then treated with hydrazine hydrate (H₂NNH₂·H₂O) to yield the serine hydrazide.[1][3] The reaction is typically followed by pH adjustment with hydrochloric acid to precipitate and purify the hydrochloride salt of the serine hydrazide.[1][3]

Caption: General two-step synthesis of this compound.

Stereospecific synthesis of L- or D-serine hydrazide can be achieved by starting with the corresponding enantiomerically pure L-serine or D-serine. The hydrazinolysis step is generally considered to proceed with the retention of the stereochemical configuration at the alpha-carbon.[1]

Detailed Experimental Protocol: Synthesis of this compound

The following protocol is a synthesis of detailed procedures found in the literature.[2][3]

Step 1: Synthesis of Methyl-DL-serine Hydrochloride

-

To a 500 mL four-hole flask, add 300 mL of methanol and cool the flask to 15°C.

-

Slowly add 55g of thionyl chloride dropwise to the methanol while maintaining the temperature.

-

After the addition is complete, add 50g of DL-serine to the mixture.

-

Heat the reaction mixture to reflux and maintain for 4 hours.

-

After the reaction is complete, concentrate the solution by evaporation under reduced pressure at a temperature of 45°C to obtain the crude serine methyl ester hydrochloride as a dry solid. This crude product is typically used in the next step without further purification.

Step 2: Synthesis of this compound

-

In a 500 mL four-hole bottle, place 105g of hydrazine hydrate.

-

Dissolve the crude serine methyl ester from the previous step in an appropriate amount of methanol.

-

At 30°C, add the methanolic solution of serine methyl ester dropwise to the hydrazine hydrate.

-

After the addition is complete, maintain the reaction mixture at 30°C for one hour.

-

Cool the mixture to room temperature and adjust the pH to 4.0-5.0 using concentrated hydrochloric acid.

-

Add 100 mL of ethanol and cool the mixture to 15°C.

-

Stir for 3 hours to induce crystallization.

-

Filter the resulting solid, wash with a small amount of ethanol, and dry to obtain this compound.

Reactivity of the Hydrazide Group

The hydrazide functional group (-CONHNH₂) is a highly reactive nucleophilic moiety, making serine hydrazides valuable intermediates in a variety of chemical transformations.[1] The terminal primary amine of the hydrazide is significantly more nucleophilic than the α-amino group of the serine backbone, allowing for chemoselective reactions.

Hydrazone Formation

The most prominent reaction of the hydrazide group in serine derivatives is its condensation with carbonyl compounds (aldehydes and ketones) to form a stable hydrazone linkage (-C=N-NH-CO-).[1] This reaction is highly efficient and proceeds under mild conditions, often in an alcoholic solvent.[2]

Caption: Condensation reaction of a serine hydrazide with a carbonyl compound.

The stability of the resulting hydrazone bond is pH-dependent. While more stable than a simple imine (Schiff base), hydrazones can be hydrolyzed under acidic conditions, a property that is exploited in the design of pH-sensitive drug delivery systems.[4] Studies on PEG-PE conjugates with hydrazone linkers have shown that conjugates derived from aliphatic aldehydes are highly sensitive to mildly acidic pH (e.g., pH 5.5), while those from aromatic aldehydes are significantly more stable at both neutral and acidic pH.[4][5]

Table 1: Half-lives of Aliphatic Aldehyde-Derived Hydrazone-Based mPEG-HZ-PE Conjugates at pH 7.4 and 37°C [4]

| Acyl Hydrazide Cross-linker | Carbon Chain Length | Half-life (min) |

| EMCH | C4 | 120 |

| MPBH | C5 | 90 |

| KMUH | C11 | 20 |

| AMBH | C12 | 150 |

Data extracted from studies on PEG-PE conjugates, providing an indication of the influence of the acyl hydrazide structure on hydrazone stability.

Application in the Synthesis of Benserazide

A significant industrial application of DL-serine hydrazide is as a key intermediate in the synthesis of Benserazide, a peripheral decarboxylase inhibitor used in the treatment of Parkinson's disease.[6][7] The synthesis involves the formation of a hydrazone between DL-serine hydrazide and 2,3,4-trihydroxybenzaldehyde, followed by the reduction of the hydrazone to form benserazide.[6]

Caption: Synthetic pathway for Benserazide from DL-Serine Hydrazide.

Experimental Protocol: One-Pot Synthesis of Benserazide Hydrochloride [8][9]

-

Charge a reaction vessel with 50 mL of methanol.

-

Add 5g (32 mmol) of serine hydrazide hydrochloride and 2.0g of 5% Pd/C catalyst.

-

Heat the mixture to 60°C.

-

Evacuate the vessel and purge with nitrogen twice, then introduce hydrogen gas and repeat the purge.

-

Dissolve 5g (32 mmol) of 2,3,4-trihydroxybenzaldehyde in 50 mL of methanol.

-

Add the aldehyde solution dropwise to the reaction mixture.

-

Stir the reaction for 10 hours under a hydrogen atmosphere.

-

After the reaction is complete, remove the solvent by evaporation under reduced pressure.

-

Add 20 mL of ethanol and stir until crystals precipitate.

-

Store the mixture at a temperature below 5°C overnight to complete crystallization.

-

Filter the product, wash with ethanol, and dry under vacuum to obtain benserazide hydrochloride.

Table 2: Summary of Reaction Conditions for Benserazide Intermediate Synthesis [3]

| Step | Reactants | Solvent | Temperature (°C) | Reaction Time (hours) | Key Operations |

| Esterification | DL-Serine, Thionyl Chloride | Methanol | Reflux | 3-4 | Evaporation to dryness |

| Hydrazinolysis | Serine Methyl Ester, Hydrazine Hydrate | Methanol | 30 | 1 | pH adjustment (4.0-5.0), crystallization |

| Hydrazone Formation | Serine Hydrazide, 2,3,4-Trihydroxybenzaldehyde | Methanol | 50-55 | 2 | Filtration and washing |

Applications in Bioconjugation and Peptide Chemistry

The chemoselective reactivity of the hydrazide group makes serine hydrazide derivatives valuable tools in bioconjugation and peptide synthesis.

Bioconjugation

Hydrazide-aldehyde chemistry is a widely used method for the covalent linkage of molecules. For instance, glycoproteins can be oxidized with sodium periodate to generate aldehyde groups on their carbohydrate moieties, which can then be specifically targeted by hydrazide-containing probes or linkers. This allows for the site-specific labeling of proteins and other biomolecules.

Caption: Workflow for glycoprotein labeling using a serine hydrazide probe.

Peptide Synthesis

Peptide hydrazides are important intermediates in peptide chemistry. They can be used in fragment condensation strategies for the synthesis of longer peptides and proteins. The hydrazide can be converted to a reactive acyl azide, which then reacts with the N-terminus of another peptide fragment to form a new peptide bond. This approach is a key component of native chemical ligation methodologies.[10][11]

Spectroscopic Characterization

The structure of serine hydrazide and its derivatives can be confirmed using various spectroscopic techniques.

Table 3: Predicted NMR and Mass Spectrometry Data for DL-Serine Hydrazide [1]

| Technique | Nucleus/Ion | Predicted Chemical Shift (ppm) or m/z | Notes |

| ¹H NMR | CH (α-carbon) | Multiplet | Coupled to CH₂ protons. |

| ¹H NMR | CH₂ (β-carbon) | Multiplet | Diastereotopic protons, coupled to the CH proton. |

| ¹³C NMR | C=O (hydrazide) | ~170-175 | Typical chemical shift for a carbonyl carbon in an amide/hydrazide. |

| ¹³C NMR | CH (α-carbon) | ~55-60 | Carbon attached to the amino group. |

| ¹³C NMR | CH₂ (β-carbon) | ~60-65 | Carbon of the hydroxymethyl group. |

| Mass Spec (ESI+) | [M+H]⁺ | ~120.1 | For the free base of serine hydrazide. |

Note: Actual chemical shifts can vary depending on the solvent and pH.

Conclusion

The hydrazide group in serine derivatives imparts a unique and versatile reactivity that has been harnessed in a wide range of applications, from the industrial synthesis of pharmaceuticals to advanced bioconjugation techniques. The ability to selectively react the hydrazide in the presence of other functional groups, coupled with the well-established synthetic routes to serine hydrazides, ensures their continued importance in chemical and biological sciences. This guide has provided an overview of the core aspects of serine hydrazide chemistry, supported by experimental details and quantitative data, to aid researchers in leveraging these valuable molecules in their work.

References

- 1. This compound | 25317-90-2 | Benchchem [benchchem.com]

- 2. scispace.com [scispace.com]

- 3. CN103951587A - Synthetic method for intermediate of benserazide hydrochloride - Google Patents [patents.google.com]

- 4. Design, Synthesis and Characterization of pH-Sensitive PEG-PE Conjugates for Stimuli-Sensitive Pharmaceutical Nanocarriers: The Effect of Substitutes at the Hydrazone Linkage on the pH-Stability of PEG-PE Conjugates - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Design, synthesis, and characterization of pH-sensitive PEG-PE conjugates for stimuli-sensitive pharmaceutical nanocarriers: the effect of substitutes at the hydrazone linkage on the ph stability of PEG-PE conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. nbinno.com [nbinno.com]

- 8. guidechem.com [guidechem.com]

- 9. CN104788338A - Preparation method of benserazide hydrochloride - Google Patents [patents.google.com]

- 10. Chemical synthesis of proteins using peptide hydrazides as thioester surrogates | Springer Nature Experiments [experiments.springernature.com]

- 11. Chemical synthesis of proteins using peptide hydrazides as thioester surrogates - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to DL-Serine Hydrazide Hydrochloride (CAS: 55819-71-1)

For Researchers, Scientists, and Drug Development Professionals

Abstract

DL-Serine hydrazide hydrochloride (CAS: 55819-71-1) is a chiral synthetic intermediate of significant interest in the pharmaceutical industry. Structurally a derivative of the amino acid DL-serine, it incorporates a highly reactive hydrazide functional group. This dual functionality makes it a versatile building block, most notably as a key precursor in the synthesis of Benserazide, a peripheral decarboxylase inhibitor used in the management of Parkinson's disease. This document provides a comprehensive overview of its chemical and physical properties, detailed experimental protocols for its synthesis, its core reactivity, and essential safety and handling information.

Chemical and Physical Properties

This compound is typically a white to off-white solid.[1] Its hydrochloride salt form enhances its stability and solubility in aqueous solutions. The compound's structure features a primary amine, a hydroxyl group, and a hydrazide moiety, contributing to its chemical reactivity.[2]

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 55819-71-1 | |

| Molecular Formula | C₃H₁₀ClN₃O₂ | |

| Molecular Weight | 155.58 g/mol | |

| Appearance | White to Off-White Solid | [1] |

| Melting Point | >183°C (decomposes) | [3] |

| Boiling Point | 482°C at 760 mmHg (Predicted) | [4] |

| Flash Point | 245.3°C (Predicted) | [4] |

| Solubility | Soluble in water | [1] |

| Storage Temperature | Room Temperature, under inert atmosphere |

Table 2: Chemical Identifiers

| Identifier | Value | Source(s) |

| IUPAC Name | 2-amino-3-hydroxypropanehydrazide;hydrochloride | |

| Synonyms | (2RS)-2-Amino-3-hydroxypropanohydrazide hydrochloride, Benserazide EP Impurity A, DL-Serinohydrazide monohydrochloride | [3][5] |

| InChI | InChI=1S/C3H9N3O2.ClH/c4-2(1-7)3(8)6-5;/h2,7H,1,4-5H2,(H,6,8);1H | |

| InChIKey | JNWGUZKRVDKZBI-UHFFFAOYSA-N | |

| Canonical SMILES | C(C(C(=O)NN)N)O.Cl |

Synthesis and Reaction Mechanisms

The primary application of this compound is as a crucial intermediate in the synthesis of Benserazide hydrochloride.[3] Its synthesis typically proceeds via a two-step process starting from DL-serine.

Synthesis of this compound

The synthesis involves the esterification of DL-serine, followed by hydrazinolysis of the resulting ester.

Caption: Synthesis workflow for this compound.

Core Reactivity: Hydrazone Formation

The hydrazide group is highly reactive towards carbonyl compounds, undergoing a condensation reaction to form a stable hydrazone. This is the pivotal reaction for its use in pharmaceutical synthesis.[2] For example, its reaction with 2,3,4-trihydroxybenzaldehyde is the first step in the synthesis of Benserazide.[6][7]

Caption: Reaction of DL-serine hydrazide with an aldehyde.

Experimental Protocols

The following protocols are adapted from established synthetic methods, primarily from patent literature, due to the scarcity of detailed procedures in peer-reviewed journals.[6]

Synthesis of DL-Serine Methyl Ester Hydrochloride (Step 1)

-

Setup: In a 500 mL four-necked flask equipped with a mechanical stirrer, thermometer, and reflux condenser, add 300 mL of methanol.

-

Reagent Addition: Cool the flask to approximately 15°C. Slowly add 55g of thionyl chloride dropwise to the methanol, ensuring the temperature is controlled.

-

Reaction: After the addition is complete, add 50g of DL-serine to the mixture. Heat the reaction to reflux and maintain for 4 hours.

-

Work-up: After the reaction period, evaporate the solvent under reduced pressure (e.g., using a rotary evaporator with a water bath at 45°C) until a dry solid is obtained. This crude DL-serine methyl ester hydrochloride is used directly in the next step.

Synthesis of this compound (Step 2)

-

Setup: In a separate 500 mL four-necked flask, add 95g of hydrazine hydrate.

-

Reagent Addition: Dissolve the crude DL-serine methyl ester hydrochloride from the previous step in a suitable amount of methanol. At 20°C, add the methanol solution dropwise to the hydrazine hydrate.

-

Reaction: After the addition is complete, maintain the reaction at 20°C with insulation for one hour.

-

Crystallization: Cool the mixture to room temperature. Adjust the pH to 4.0-5.0 using concentrated hydrochloric acid.

-

Isolation: Add 100 mL of isopropanol to the mixture and cool to 10°C. Stir for 3 hours to induce crystallization.

-

Purification: Collect the precipitated product by filtration. The resulting solid is this compound.

Biological Activity and Applications

The primary and well-documented role of this compound is as a synthetic precursor.[] It is specifically recognized as "Benserazide EP Impurity A," highlighting its direct link to the synthesis of Benserazide. Benserazide, in combination with Levodopa, is a frontline treatment for Parkinson's disease, where it acts to prevent the peripheral conversion of Levodopa to dopamine, thereby increasing its central nervous system availability and reducing side effects.[9] There is currently no significant evidence to suggest that this compound possesses independent biological or signaling functions.

Safety, Handling, and Storage

Table 3: GHS Hazard Information

| Hazard Statement | Description | Source(s) |

| H302 | Harmful if swallowed | |

| H315 | Causes skin irritation | |

| H319 | Causes serious eye irritation | |

| H335 | May cause respiratory irritation | |

| H252 | Self-heating in large quantities; may catch fire |

Handling and Personal Protective Equipment (PPE)

-

Handle only in a well-ventilated area, preferably within a chemical fume hood.[1][10]

-

Avoid breathing dust.[10]

-

Wear appropriate personal protective equipment, including chemical-resistant gloves, safety goggles, and a lab coat.[10]

-

Wash hands thoroughly after handling.[10]

Storage

-

Store in a tightly closed container in a cool, dry, and well-ventilated place.[11]

-

Keep away from incompatible materials such as strong oxidizing agents and acids.[12][13]

-

Store under an inert atmosphere for long-term stability.

First Aid Measures

-

If Swallowed: Rinse mouth with water. Do not induce vomiting. Call a physician.[1]

-

In Case of Skin Contact: Wash off with soap and plenty of water.[1]

-

In Case of Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and consult a physician.[1][10]

-

If Inhaled: Move the person into fresh air. If not breathing, give artificial respiration.[1]

This technical guide provides a summary of the available information on this compound. Researchers and drug development professionals should always consult the latest Safety Data Sheet (SDS) before handling this compound and perform their own risk assessments for any experimental procedures.

References

- 1. capotchem.com [capotchem.com]

- 2. nbinno.com [nbinno.com]

- 3. This compound | 55819-71-1 [chemicalbook.com]

- 4. This compound | CAS#:55819-71-1 | Chemsrc [chemsrc.com]

- 5. pharmaffiliates.com [pharmaffiliates.com]

- 6. CN103951587A - Synthetic method for intermediate of benserazide hydrochloride - Google Patents [patents.google.com]

- 7. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 9. veeprho.com [veeprho.com]

- 10. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 11. reddit.com [reddit.com]

- 12. Hydrazine Hydrate: Key Insights, Common Issues - Shenyang East Chemical Science-Tech Co., Ltd.(ES CHEM Co.,Ltd) [eschemy.com]

- 13. apps.dtic.mil [apps.dtic.mil]

The Racemic Nature of DL-Serine Hydrazide: A Technical Guide for Researchers

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This technical guide delves into the core principles underlying the racemic nature of DL-serine hydrazide, a key pharmaceutical intermediate. We will explore its synthesis, the physicochemical differences between its racemic and enantiomerically pure forms, methods for its chiral resolution, and the distinct biological roles of its parent enantiomers, D- and L-serine.

Understanding Chirality and Racemic Mixtures

In chemistry, chirality is a property of a molecule that is non-superimposable on its mirror image. These mirror-image isomers are known as enantiomers. A racemic mixture, or racemate, is a mixture containing equal amounts of two enantiomers.[1][2][3] Due to the equal and opposite rotation of plane-polarized light by the two enantiomers, a racemic mixture is optically inactive.[4][5]

DL-serine hydrazide is a chiral molecule due to the stereocenter at the alpha-carbon of the serine backbone. The "DL" designation indicates that it is a racemic mixture, containing equal parts D-serine hydrazide and L-serine hydrazide.[2]

Synthesis of DL-Serine Hydrazide

The industrial synthesis of DL-serine hydrazide typically starts from the racemic amino acid, DL-serine. This ensures that the final product is also a racemic mixture. The most common synthetic route is a two-step process:

-

Esterification: DL-serine is reacted with an alcohol, typically methanol, in the presence of an acid catalyst (like thionyl chloride) to form the corresponding methyl ester.

-

Hydrazinolysis: The resulting DL-serine methyl ester is then treated with hydrazine hydrate to yield DL-serine hydrazide.[2]

This process is a crucial step in the synthesis of the Parkinson's disease medication, Benserazide.[6]

Experimental Protocol: Synthesis of DL-Serine Hydrazide Hydrochloride

This protocol is adapted from established industrial synthesis methods.

Materials:

-

DL-Serine

-

Methanol

-

Thionyl chloride

-

Hydrazine hydrate

-

Concentrated Hydrochloric Acid

-

Ethanol

Procedure:

Step 1: Esterification of DL-Serine

-

In a reaction vessel, cool methanol to approximately 5-15°C.

-

Slowly add thionyl chloride dropwise to the cooled methanol.

-

Add DL-serine to the mixture and reflux for 3-5 hours.

-

After the reaction is complete, evaporate the solvent to dryness to obtain DL-serine methyl ester hydrochloride.

Step 2: Hydrazinolysis

-

In a separate reaction vessel, add hydrazine hydrate.

-

Dissolve the DL-serine methyl ester hydrochloride from Step 1 in methanol and add it dropwise to the hydrazine hydrate at a controlled temperature (e.g., 25-30°C).

-

After the addition is complete, allow the reaction to proceed for approximately one hour.

-

Cool the reaction mixture and adjust the pH to 4.0-5.0 with concentrated hydrochloric acid.

-

Add ethanol to induce crystallization and stir for several hours at a reduced temperature (e.g., 15°C).

-

Filter the resulting precipitate, which is this compound, and dry under vacuum.

Physicochemical Properties: Racemate vs. Enantiomers

Table 1: Physicochemical Properties of Serine Enantiomers and Racemate (for Extrapolation)

| Property | D-Serine | L-Serine | DL-Serine (Racemic) |

| Melting Point (°C) | ~228 (decomposes) | ~228 (decomposes) | ~240 (decomposes) |

| Solubility in Water ( g/100 mL at 25°C) | ~42 | ~42 | ~5 |

Data for serine is presented as a predictive model for the hydrazide derivatives.

Chiral Resolution of DL-Serine Hydrazide

The separation of a racemic mixture into its constituent enantiomers is known as chiral resolution. This is a critical process in pharmaceutical development, as often only one enantiomer possesses the desired therapeutic activity, while the other may be inactive or even cause adverse effects. For DL-serine hydrazide, resolution can be approached through several methods, primarily by adapting techniques used for the resolution of DL-serine and its derivatives.

Experimental Protocol: Chiral Resolution of DL-Serine Hydrazide (General Approaches)

A. Diastereomeric Salt Formation

This classical method involves reacting the racemic mixture with a chiral resolving agent to form a pair of diastereomeric salts. These diastereomers have different physical properties, such as solubility, allowing for their separation by fractional crystallization.

General Procedure:

-

Dissolve DL-serine hydrazide in a suitable solvent.

-

Add an equimolar amount of a chiral resolving agent (e.g., a chiral carboxylic acid like tartaric acid or a chiral amine like brucine).

-

Allow the diastereomeric salts to crystallize. Due to solubility differences, the crystals will be enriched in one diastereomer.

-

Separate the crystals by filtration.

-

Liberate the enantiomerically enriched serine hydrazide from the salt by treatment with an acid or base.

-

The other enantiomer can be recovered from the mother liquor.

B. Enzymatic Kinetic Resolution

This method utilizes the stereoselectivity of enzymes to preferentially react with one enantiomer in the racemic mixture.

General Procedure:

-

Dissolve DL-serine hydrazide in a suitable buffer.

-

Introduce a specific enzyme (e.g., a lipase or a protease) that will selectively catalyze a reaction (e.g., hydrolysis or acylation) of one enantiomer.

-

Allow the enzymatic reaction to proceed until approximately 50% conversion.

-

Stop the reaction and separate the unreacted enantiomer from the product of the reacted enantiomer using standard chromatographic techniques.

C. Preparative Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC uses a stationary phase that is itself chiral, leading to differential interactions with the two enantiomers and thus their separation.

General Procedure:

-

Dissolve the DL-serine hydrazide mixture in the mobile phase.

-

Inject the solution onto a preparative chiral HPLC column (e.g., a polysaccharide-based or protein-based column).

-

Elute with an appropriate mobile phase, collecting the fractions corresponding to the separated D- and L-enantiomers.

-

Combine the respective fractions and evaporate the solvent to obtain the purified enantiomers.[9][10]

Biological Significance of Serine Enantiomers

The distinct biological roles of D- and L-serine highlight the importance of stereochemistry in biological systems. While there is a lack of direct research on the specific biological activities of D- and L-serine hydrazide, the known functions of their parent amino acids provide a strong indication of their potential differential effects.

D-Serine:

D-serine is a potent co-agonist at the glycine site of the N-methyl-D-aspartate (NMDA) receptor, a key player in excitatory neurotransmission, synaptic plasticity, learning, and memory.[1] The NMDA receptor signaling pathway is crucial for numerous neuronal functions.

L-Serine:

L-serine serves as a precursor for the synthesis of D-serine via the enzyme serine racemase. It also plays a vital role in numerous metabolic pathways, including the synthesis of proteins, nucleotides, and other amino acids. Furthermore, L-serine has been shown to have neuroprotective effects, potentially by activating the glycine receptor and modulating cellular stress responses.[2][3][4]

Visualizing Key Pathways and Workflows

Diagram 1: Synthesis of Benserazide from DL-Serine Hydrazide

References

- 1. The dichotomy of NMDA receptor signalling - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Mechanisms of L-Serine Neuroprotection in vitro Include ER Proteostasis Regulation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Mechanisms of L-Serine-Mediated Neuroprotection Include Selective Activation of Lysosomal Cathepsins B and L - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. L-Serine-Mediated Neuroprotection Includes the Upregulation of the ER Stress Chaperone Protein Disulfide Isomerase (PDI) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Monarch Initiative [next.monarchinitiative.org]

- 6. benchchem.com [benchchem.com]

- 7. emerginginvestigators.org [emerginginvestigators.org]

- 8. researchgate.net [researchgate.net]

- 9. Separation and detection of D-/L-serine by conventional HPLC - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Preparative HPLC Separation of Underivatized Amino Acids for Isotopic Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

key functional groups of DL-serine hydrazide hydrochloride

An In-depth Technical Guide to the Core Functional Groups of DL-Serine Hydrazide Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This compound (CAS No: 55819-71-1) is a pivotal chemical intermediate, most notably utilized as a precursor in the synthesis of Benserazide, a drug employed in the management of Parkinson's disease[1][2][3]. This guide provides a detailed examination of its key functional groups, their chemical properties, and their significance in synthetic and medicinal chemistry. The molecule's structure, derived from the racemic amino acid DL-serine, incorporates a unique combination of reactive sites that make it a versatile building block[1][4].

Core Functional Groups

The chemical identity and reactivity of this compound are defined by three primary functional groups originating from its parent amino acid and subsequent modification, along with its formulation as a hydrochloride salt. The molecular formula is C3H10ClN3O2[5][6][7].

The Primary Amino Group (-NH₂)

As a derivative of the alpha-amino acid serine, this compound features a primary amino group attached to the chiral center. In the hydrochloride salt form, this amine is protonated (-NH₃⁺), which enhances the compound's stability and solubility in aqueous media[4][8].

-

Properties : The amino group is basic, with the nitrogen atom possessing a lone pair of electrons capable of accepting a proton[9][10]. This basicity is fundamental to its role in acid-base reactions[8].

-

Reactivity : Its dominant reactivity stems from its nucleophilicity[11]. It can undergo reactions typical of primary amines, such as acylation and alkylation[11][12]. In the context of drug synthesis, this group is crucial for forming amide (peptide) bonds[9].

The Primary Hydroxyl Group (-OH)

The defining feature of serine is its hydroxymethyl side chain (-CH₂OH)[][14]. This primary alcohol group imparts distinct characteristics to the molecule.

-

Properties : The hydroxyl group is polar and capable of forming hydrogen bonds, which contributes to the molecule's hydrophilicity and influences its interactions with other molecules[15][16].

-

Reactivity : The hydroxyl group can be functionalized, allowing for further derivatization to create more complex molecular architectures[17]. It can participate in esterification and etherification reactions, although it is less reactive than the amino or hydrazide groups under many conditions.

The Hydrazide Group (-CONHNH₂)

The conversion of serine's carboxylic acid group into a hydrazide moiety is the most significant modification, creating a highly versatile and reactive functional group[4].

-

Properties : The hydrazide group is characterized by a nitrogen-nitrogen single bond adjacent to a carbonyl group[18][19][20]. This structure makes hydrazides nonbasic, unlike simple hydrazines, due to the inductive effect of the acyl group[19].

-

Reactivity : This group is of immense importance in organic synthesis[4][21]. It is a potent nucleophile and readily undergoes condensation reactions with aldehydes and ketones to form stable hydrazones (-NHN=CH-)[4][17]. These hydrazones are key intermediates for synthesizing a wide array of heterocyclic compounds, such as pyrazoles and oxadiazoles, which are common scaffolds in pharmacologically active molecules[17][21][22].

Quantitative Data Summary

The following table summarizes key physicochemical properties of this compound and its parent amino acid, serine, for comparative reference.

| Property | Value | Reference |

| Molecular Formula | C₃H₁₀ClN₃O₂ | [5][6][7] |

| Molecular Weight | 155.58 g/mol | [5][6] |

| Appearance | White to off-white crystalline solid/powder | [1][3][23] |

| Melting Point | >183°C (decomposes) | [3] |

| Solubility | Soluble in water and methanol (slightly) | [1][3][23] |

| pKa (Serine α-carboxyl) | ~2.19 - 2.2 | [14][16] |

| pKa (Serine α-amino) | ~9.15 - 9.21 | [14][16] |

Visualized Structures and Pathways

References

- 1. nbinno.com [nbinno.com]

- 2. This compound | 55819-71-1 [chemicalbook.com]

- 3. This compound Seven Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 4. This compound | 25317-90-2 | Benchchem [benchchem.com]

- 5. This compound | C3H10ClN3O2 | CID 6453264 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. GSRS [gsrs.ncats.nih.gov]

- 7. Synthonix, Inc > 55819-71-1 | this compound [synthonix.com]

- 8. Amines And Amino Acids - Revise.im [revise.im]

- 9. Amines, amides and amino acids* — the science sauce [thesciencehive.co.uk]

- 10. science-revision.co.uk [science-revision.co.uk]

- 11. Amine - Wikipedia [en.wikipedia.org]

- 12. Section: Unit 9 : AMINES AND AMINO ACIDS | Chemistry | REB [elearning.reb.rw]

- 14. Serine | Definition, Structure & Function - Lesson | Study.com [study.com]

- 15. Amino Acids - Serine [biology.arizona.edu]

- 16. Serine (Ser) Amino Acid Overview - Creative Peptides [creative-peptides.com]

- 17. nbinno.com [nbinno.com]

- 18. researchgate.net [researchgate.net]

- 19. Hydrazide - Wikipedia [en.wikipedia.org]

- 20. Hydrazide [chemeurope.com]

- 21. Hydrazides as Powerful Tools in Medicinal Chemistry: Synthesis, Reactivity, and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 22. mdpi.com [mdpi.com]

- 23. DL-Serine Hydrazide Hcl (2-Amino-3-hydroxypropanehydrazide Hcl) BP EP USP CAS 55819-71-1 Manufacturers and Suppliers - Price - Fengchen [fengchengroup.com]

The Versatility of DL-Serine Hydrazide Hydrochloride in Organic Synthesis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

DL-serine hydrazide hydrochloride is a valuable and versatile precursor in modern organic synthesis. Its unique trifunctional nature, possessing a primary amine, a hydroxyl group, and a reactive hydrazide moiety, makes it an attractive building block for the construction of a diverse array of complex molecules. This technical guide provides an in-depth exploration of the chemical properties, key synthetic applications, and experimental protocols involving this compound, with a particular focus on its role in the synthesis of pharmaceutically relevant compounds.

Chemical Properties and Spectroscopic Data

This compound is a white to off-white solid. Its hydrochloride salt form enhances its stability and solubility in polar solvents, facilitating its use in a variety of reaction conditions[1].

| Property | Value | Reference |

| CAS Number | 55819-71-1 | [2][3][4] |

| Molecular Formula | C₃H₁₀ClN₃O₂ | [2][3][4] |

| Molecular Weight | 155.58 g/mol | [4] |

| Melting Point | >183 °C (decomposes) | [5] |

| Solubility | Soluble in water and methanol. | [1] |

While comprehensive, publicly available spectroscopic data for this compound is limited, the expected NMR signals can be predicted based on its structure.

| Nucleus | Predicted Chemical Shift (ppm) | Description |

| ¹H NMR | ~3.5-4.0 | -CH₂ (hydroxyl) |

| ~3.8-4.2 | -CH (amino) | |

| Broad singlets | -NH₂, -NH, -OH (exchangeable protons) | |

| ¹³C NMR | ~55-60 | -CH (amino) |

| ~60-65 | -CH₂ (hydroxyl) | |

| ~170-175 | -C=O (hydrazide) |

Core Synthetic Applications

The synthetic utility of this compound stems from the distinct reactivity of its functional groups. The hydrazide moiety is a potent nucleophile, readily undergoing condensation reactions with carbonyl compounds to form hydrazones. These hydrazones are key intermediates in the synthesis of various heterocyclic systems. The amino and hydroxyl groups offer further sites for modification and elaboration, expanding the molecular diversity accessible from this precursor[3][6].

Synthesis of Benserazide Hydrochloride: A Key Intermediate

The most prominent application of this compound is as a direct precursor to N-(DL-seryl)-2,3,4-trihydroxybenzaldehyde hydrazone, the immediate intermediate in the synthesis of Benserazide hydrochloride[7][8]. Benserazide is a peripherally acting DOPA decarboxylase inhibitor used in combination with L-DOPA for the treatment of Parkinson's disease[9][10].

Experimental Workflow for Benserazide Intermediate Synthesis

Caption: Synthesis of Benserazide from this compound.

Detailed Experimental Protocol: Synthesis of N-(DL-seryl)-2,3,4-trihydroxybenzaldehyde hydrazone

This protocol is adapted from a patented synthetic method[8].

Materials:

-

This compound

-

2,3,4-trihydroxybenzaldehyde

-

Methanol

-

Concentrated Hydrochloric Acid

-

Ethanol

Procedure:

-

Preparation of DL-serine hydrazide:

-

In a 500 mL four-hole bottle, add 300 mL of methanol and cool to 15 °C.

-

Slowly add 55 g of thionyl chloride dropwise to the methanol.

-

After the addition is complete, add 50 g of DL-serine.

-

Reflux the reaction mixture for 4 hours.

-

Evaporate the solvent under reduced pressure at 45 °C to obtain serine methyl ester hydrochloride as a residue.

-

Dissolve the residue in an appropriate amount of methanol.

-

In a separate 500 mL four-hole bottle, add 105 g of hydrazine hydrate.

-

At 30 °C, add the methanolic solution of serine methyl ester hydrochloride dropwise to the hydrazine hydrate.

-

Maintain the reaction temperature at 30 °C for one hour after the addition is complete.

-

Cool the reaction mixture to room temperature and adjust the pH to 4.0-5.0 with concentrated hydrochloric acid.

-

Add 100 mL of ethanol and cool to 15 °C.

-

Stir for 3 hours to induce crystallization.

-

Filter the solid, which is DL-serine hydrazide, and use it in the next step.

-

-

Condensation Reaction:

-

The DL-serine hydrazide obtained from the previous step is reacted with 2,3,4-trihydroxybenzaldehyde in a methanol system to yield N-(DL-seryl)-2,3,4-trihydroxybenzaldehyde hydrazone[7][8]. Note: Specific quantities for this step are proprietary in the cited patent but would typically involve equimolar amounts of the reactants.

-

Quantitative Data:

| Parameter | Value | Reference |

| Mass Yield of Intermediate | 185-195% (relative to DL-serine) | [8] |

| Purity (Liquid Phase) | ≥98.0% | [8] |

Precursor to Heterocyclic Compounds: Pyrazoles and Triazoles

The hydrazone derivatives of this compound are valuable intermediates for the synthesis of five-membered heterocyclic rings, such as pyrazoles and 1,2,4-triazoles. These structural motifs are present in a wide range of biologically active compounds[3][6].

General Synthetic Pathway to Pyrazoles and Triazoles

Caption: General routes to pyrazoles and triazoles from DL-serine hydrazide.

Exemplary Protocol: Synthesis of a Pyrazole Derivative

Materials:

-

Serine-derived hydrazone (prepared by reacting this compound with an appropriate aldehyde or ketone)

-

1,3-Diketone (e.g., acetylacetone)

-

Ethanol

-

Glacial Acetic Acid (catalyst)

Procedure:

-

In a round-bottom flask, dissolve the serine-derived hydrazone (1 equivalent) in ethanol.

-

Add the 1,3-diketone (1 equivalent) to the solution.

-

Add a catalytic amount of glacial acetic acid.

-

Reflux the reaction mixture for several hours, monitoring the progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

If a precipitate forms, filter the solid and wash with cold ethanol.

-

If no precipitate forms, remove the solvent under reduced pressure and purify the residue by column chromatography or recrystallization.

Expected Quantitative Data (General):

| Parameter | Value Range |

| Yield | 70-95% |

| Purity | >95% (after purification) |

Note: Yields and purity are highly dependent on the specific substrates and reaction conditions.

Biological Significance and Signaling Pathway Involvement

As a precursor, this compound itself is not typically involved in signaling pathways. However, the molecules synthesized from it can have significant biological activity. Benserazide, for instance, plays a crucial role in the management of Parkinson's disease by modulating the dopamine synthesis pathway[9][10].

Dopamine Synthesis and the Mechanism of Action of Benserazide